molecular formula C17H23N9 B12269159 N,N,4-trimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine

N,N,4-trimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine

Cat. No.: B12269159
M. Wt: 353.4 g/mol
InChI Key: YBJWNHJJXCKQQW-UHFFFAOYSA-N
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Description

N,N,4-trimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its significant biological activities, particularly in medicinal chemistry. The presence of multiple nitrogen atoms in its structure makes it a potential candidate for various biochemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,4-trimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine typically involves multi-step organic reactions. The process begins with the formation of the pyrazolo[3,4-d]pyrimidine core, which can be synthesized through the condensation of appropriate hydrazines with pyrimidine derivatives under acidic or basic conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core, potentially converting it to a dihydro derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl groups and the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or sulfonates in the presence of a base like potassium carbonate (K2CO3).

Major Products:

Scientific Research Applications

N,N,4-trimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: N,N,4-trimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which provides a distinct set of chemical and biological properties. The presence of the piperazine ring and multiple methyl groups enhances its solubility and bioavailability, making it a promising candidate for drug development .

Properties

Molecular Formula

C17H23N9

Molecular Weight

353.4 g/mol

IUPAC Name

N,N,4-trimethyl-6-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine

InChI

InChI=1S/C17H23N9/c1-12-9-14(22-17(21-12)23(2)3)25-5-7-26(8-6-25)16-13-10-20-24(4)15(13)18-11-19-16/h9-11H,5-8H2,1-4H3

InChI Key

YBJWNHJJXCKQQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NC=NC4=C3C=NN4C

Origin of Product

United States

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